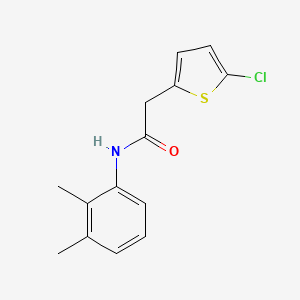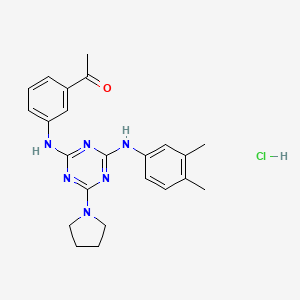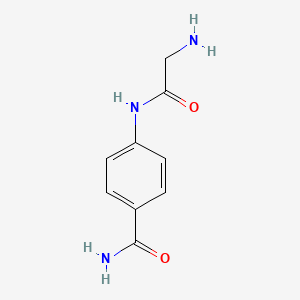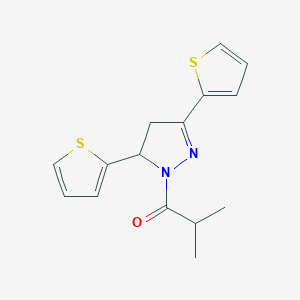![molecular formula C14H17NO2 B2496874 N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide CAS No. 2305386-74-5](/img/structure/B2496874.png)
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide, also known as DHPEA-EDA, is a natural phenolic compound that is found in olive oil. It has been the subject of scientific research due to its potential health benefits, including its antioxidant and anti-inflammatory properties. In
Mécanisme D'action
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide exerts its effects through various mechanisms. It has been shown to scavenge free radicals and protect against oxidative damage. N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide also inhibits the activity of enzymes involved in inflammation and cancer cell growth. Additionally, it has been shown to improve endothelial function and reduce the risk of cardiovascular disease.
Biochemical and physiological effects:
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide has been shown to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth. N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide also improves endothelial function and reduces the risk of cardiovascular disease. Additionally, it has been shown to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide has several advantages for lab experiments. It is a natural compound found in olive oil, making it easy to obtain and study. N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide also has low toxicity, making it safe for use in lab experiments. However, N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide. One area of research is the potential for N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide to improve cognitive function and protect against neurodegenerative diseases. Another area of research is the potential for N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide to improve cardiovascular health and reduce the risk of cardiovascular disease. Additionally, more research is needed to understand the mechanisms of action of N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide and its potential for use in the treatment of cancer and other diseases.
Méthodes De Synthèse
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide can be synthesized from oleuropein, a major phenolic compound found in olive leaves and fruits. The synthesis process involves the hydrolysis of oleuropein to yield hydroxytyrosol, which is then converted to N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide through a reaction with acetaldehyde. This method has been used by researchers to produce N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide for scientific studies.
Applications De Recherche Scientifique
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation-related diseases. N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide has also been studied for its potential to inhibit the growth of cancer cells and improve cardiovascular health.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(17)15-13(9-16)12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13,16H,1,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJBBRUOWJGACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)
![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)
![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)
![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)


![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)

